molecular formula C12H22N2O2 B1377983 Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1363380-79-3

Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B1377983
CAS No.: 1363380-79-3
M. Wt: 226.32 g/mol
InChI Key: XLVAGFMRBBLZLW-UHFFFAOYSA-N
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Description

Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

The primary targets of “Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Biochemical Pathways

The biochemical pathways affected by “Tert-butyl 6-(aminomethyl)-2-azaspiro[3As research progresses, we will gain a better understanding of the pathways this compound affects and their downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Tert-butyl 6-(aminomethyl)-2-azaspiro[3These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and is thus able to have an active effect .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate typically involves the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol, under acidic or basic conditions.

    Introduction of the tert-butyl ester group: This step often involves the reaction of the spirocyclic intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the spirocyclic amine to a secondary amine.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Alcohols, secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

    Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: Similar spirocyclic structure but lacks the aminomethyl group.

    Tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate: Similar structure but with a different position of the nitrogen atom in the spirocyclic ring.

Uniqueness: Tert-butyl 6-(aminomethyl)-2-azaspiro[33]heptane-2-carboxylate is unique due to the presence of both the aminomethyl group and the spirocyclic structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)4-9(5-12)6-13/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVAGFMRBBLZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901129945
Record name 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-79-3
Record name 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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